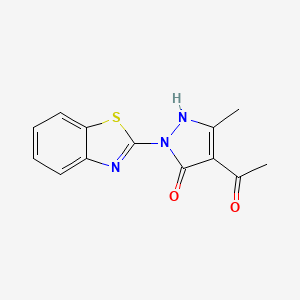

![molecular formula C18H30N6O B5541921 4-[4-(3-甲基丁酰)-1-哌嗪基]-6-(4-甲基-1-哌嗪基)嘧啶](/img/structure/B5541921.png)

4-[4-(3-甲基丁酰)-1-哌嗪基]-6-(4-甲基-1-哌嗪基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, involves multi-step chemical processes. For instance, the synthesis of 4-piperazino-5-methylthiopyrimidines has been described through the nucleophilic attack of 2,4,6-trichloropyrimidine by amines, yielding compounds with potential antiemetic activity among other pharmacological properties (Mattioda et al., 1975). Another study detailed the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, showcasing the introduction of structural variety and the evaluation of their immunosuppressive activity (Jang et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives plays a crucial role in their biological activity. Studies have utilized various analytical techniques to elucidate these structures. For example, the structure-activity relationship of hypoglycemic 4-amino-2-(1-piperazinyl)pyrimidines was investigated to understand the impact of molecular weight and basicity on their pharmacological activity (Sekiya et al., 1983).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions that modify their properties and pharmacological activities. The synthesis and evaluation of pyrimidine and bispyrimidine derivatives for anti-inflammatory and analgesic activities highlight the versatility of these compounds in chemical modifications and the resultant biological effects (Sondhi et al., 2007).

科学研究应用

合成和生物学评估

4-[4-(3-甲基丁酰)-1-哌嗪基]-6-(4-甲基-1-哌嗪基)嘧啶作为嘧啶衍生物的一部分,已在各种科学研究背景下得到探索。嘧啶和双嘧啶衍生物的合成,包括结构与 4-[4-(3-甲基丁酰)-1-哌嗪基]-6-(4-甲基-1-哌嗪基)嘧啶相似的衍生物,已显示出显着的生物活性。这些活性包括抗炎和镇痛作用,突出了嘧啶衍生物在治疗应用中的潜力 (Sondhi 等人,2007)。

抗增殖活性

2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮衍生物对人癌细胞系的评估显示出有希望的抗增殖活性。这表明结构相关的嘧啶衍生物在癌症研究中具有潜在应用,旨在识别新的抗癌剂 (Mallesha 等人,2012)。

抗菌性能

合成具有抗菌性能的吡啶并(2,3-d)嘧啶衍生物表明嘧啶衍生物在对抗细菌感染中的作用。此类化合物已显示出对革兰氏阴性菌的有效性,包括对常规抗生素有抗性的菌株 (Matsumoto & Minami,1975)。

神经学应用

对钠离子通道拮抗剂的研究已发现具有神经保护作用的嘧啶衍生物,可减少神经功能缺损,并可能有助于从卒中引起的损伤中恢复 (Smith 等人,1997)。这为开发针对脑缺血引起的神经系统疾病和病症的新型治疗方法开辟了途径。

抗精神病药的开发

化学酶促合成技术已被用于创建充当潜在抗精神病药的嘧啶衍生物。这突出了嘧啶衍生物广泛的治疗潜力,除了其抗炎、镇痛、抗增殖和抗菌特性外,还包括精神健康障碍 (Gil 等人,1997)。

属性

IUPAC Name |

3-methyl-1-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N6O/c1-15(2)12-18(25)24-10-8-23(9-11-24)17-13-16(19-14-20-17)22-6-4-21(3)5-7-22/h13-15H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEWKCCMJXXMJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)

![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)

![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)

![N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5541897.png)

![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)